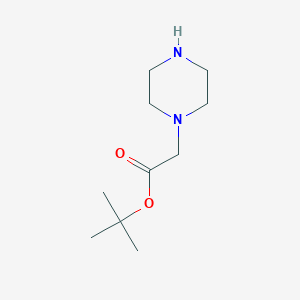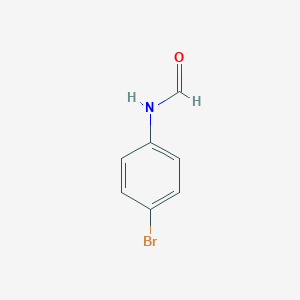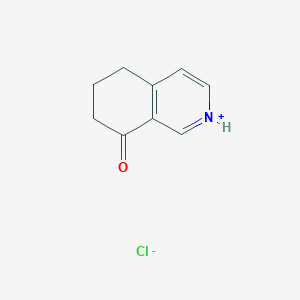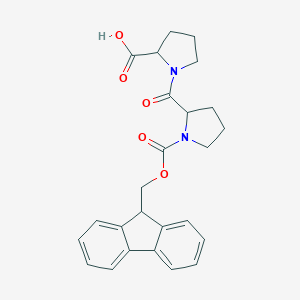
6,7-Dimethylquinoline
説明
Synthesis Analysis
The synthesis of 6,7-dimethylquinoline derivatives has been explored through various methods. In one study, 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline were used to synthesize nitroquinolines, which were then converted into different intermediates, leading to the formation of pyrrolo[4,3,2-de]quinolines, a class of compounds that includes 6,7-dimethylquinoline derivatives . Another approach involved the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone, demonstrating the utility of 4-haloquinoline intermediates in the synthesis of substituted quinolines . Additionally, a C–H activation strategy was employed in the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, showcasing an efficient shortcut in the synthetic management of the three-carbon side chain .
Molecular Structure Analysis
X-ray crystallography confirmed the structure of a key intermediate, 5,8-dimethyl-6-nitro-4-quinolone, in the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines . This structural confirmation is crucial for understanding the molecular framework and guiding further synthetic modifications.
Chemical Reactions Analysis
The synthesis of 6,7-dimethylquinoline derivatives involves a variety of chemical reactions. For instance, nitration, reduction, and cyclization reactions were used to construct the pyrrolo[4,3,2-de]quinoline framework . In another study, halogenation, substitution, and cyclization reactions were key steps in the synthesis of 4-substituted quinolines . The C–H activation/alkenylation strategy used in the synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline represents a novel reaction pathway that streamlines the synthetic process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dimethylquinoline derivatives are influenced by their molecular structure. For example, the introduction of various substituents such as alkyl, alkoxy, halo, and cyano groups can significantly alter the properties of the quinoline core . The presence of dimethyl groups in the isoquinoline derivatives is expected to affect their lipophilicity and potentially their biological activity .
Case Studies
Several case studies highlight the potential applications of 6,7-dimethylquinoline derivatives. One study identified a new molecule with significant anticonvulsant activity, which was rationalized through computational studies . Another study synthesized various tetrahydroisoquinolines and evaluated them as substrates and inhibitors of catechol O-methyltransferase (COMT), as well as for their ability to release norepinephrine from mouse hearts . Additionally, some derivatives were evaluated for their antibacterial activity against various bacterial strains .
科学的研究の応用
Antiplasmodial Action
6,7-Dimethylquinoline shows significant antiplasmodial activity. Research conducted by King and Wright (1948) found that carbinolamines derived from 6,7-dimethylquinoline exhibit superior antiplasmodial activity against malaria in canaries compared to quinine. These substances contain a 2-phenyl-6:7-dimethylquinoline nucleus, suggesting potential applications in malaria treatment (King & Wright, 1948).
Biotransformation in Aquatic Life
Birkholz, Coutts, and Hrudey (1989) studied the uptake and biotransformation of 6,7-dimethylquinoline in rainbow trout. They found that it is readily bioconcentrated in fish tissue and undergoes metabolic transformation into various conjugates. This study highlights its environmental impact and potential effects on aquatic ecosystems (Birkholz et al., 1989).
Potential in Pain Management
Rakhmanova et al. (2022) explored the analgesic and anti-inflammatory effects of a compound related to 6,7-dimethylquinoline. They found that this compound exhibits significant pain-relieving and anti-inflammatory properties, suggesting its potential application in medical pain management (Rakhmanova et al., 2022).
Anticancer Potential
Mishra et al. (2018) studied a derivative of 6,7-dimethylquinoline, which showed potential in treating colorectal carcinoma in rats. The compound, administered in certain doses, demonstrated protective action against cancer, indicating its potential as an anticancer agent (Mishra et al., 2018).
Pharmaceutical Applications
Pati et al. (2015) explored the use of 6,7-dimethoxytetrahydroisoquinoline in developing pharmaceutical agents. Their study focused on separating P-glycoprotein activity from σ2 receptor affinity, demonstrating the versatility of 6,7-dimethylquinoline derivatives in drug development (Pati et al., 2015).
Fluorescent Dye for Biomedical Applications
Carta et al. (2015) synthesized derivatives of 6,7-dimethylquinoline for use as fluorescent dyes in biological studies. These derivatives showed promising applications as blue luminescent dyes for cell trafficking and pharmacokinetics in biomedical research (Carta et al., 2015).
Hepatocellular Carcinoma Treatment
Kumar et al. (2017) investigated the antiproliferative effects of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid on hepatocellular carcinoma in rats. The compound showed a protective action on liver tissues, suggesting its potential use in liver cancer treatment (Kumar et al., 2017).
作用機序
Target of Action
6,7-Dimethylquinoline is a derivative of quinoline, which is known to have various pharmacological activities Quinoline derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and transporters, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that quinoline derivatives, including 6,7-dimethylquinoline, exhibit antiplasmodial activity, which is superior to the activity of quinine . This suggests that 6,7-Dimethylquinoline might interact with the same targets as quinine in the malarial parasite .
Biochemical Pathways
revealed several intermediates during quinoline biodegradation, suggesting that multiple pathways might be involved in quinoline degradation .
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Action Environment
It’s known that environmental factors can significantly impact the stability and efficacy of many compounds .
将来の方向性
The future directions for research on 6,7-Dimethylquinoline could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the development of antagonists to essential metabolites has not been possible due to the limited progress in the biochemistry and metabolism of the many stages of malarial parasite . Therefore, future research could focus on this area.
特性
IUPAC Name |
6,7-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-6-10-4-3-5-12-11(10)7-9(8)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSRVVQKNSYGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174712 | |
| Record name | 6,7-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethylquinoline | |
CAS RN |
20668-33-1 | |
| Record name | 6,7-Dimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main metabolic pathways of 6,7-dimethylquinoline in rainbow trout?
A: Research shows that rainbow trout readily absorb 6,7-dimethylquinoline from water. [] The primary metabolic pathway involves hydroxylation at the 6- and 7-methyl groups, forming 7-hydroxymethyl-6-methylquinoline and 6-hydroxymethyl-7-methylquinoline. These metabolites are then conjugated, likely with glucuronide or sulphate, before being excreted. [] This biotransformation process indicates the fish's ability to detoxify and eliminate this compound.
Q2: Has 6,7-dimethylquinoline been identified as a natural product?
A: Yes, a hydroxylated derivative of 6,7-dimethylquinoline, specifically 3,4-dihydroxy-6,7-dimethylquinoline-2-carboxylic acid, was isolated from the marine-derived fungus Aspergillus sp. M512. [] This finding suggests a potential role of this compound class in the marine environment and warrants further investigation into its ecological function.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)
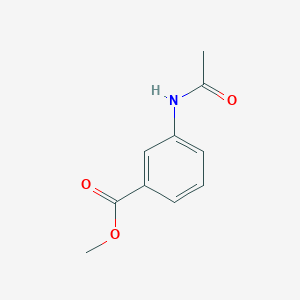
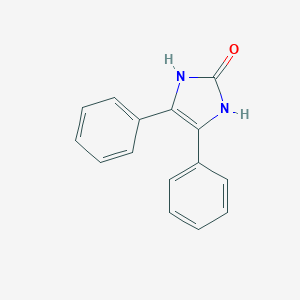
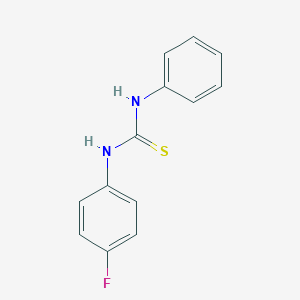
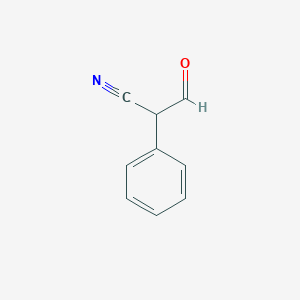
![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)

